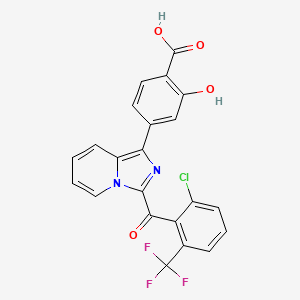
Ido-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido-IN-13, also known as GS-4361, is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. IDO1 is involved in various physiological processes, including immune response modulation, and has been implicated in cancer immune escape mechanisms .
Wissenschaftliche Forschungsanwendungen
Ido-IN-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: The compound is employed in research on immune modulation and the mechanisms of immune tolerance.
Medicine: this compound is being investigated as a potential therapeutic agent in cancer immunotherapy, where it aims to enhance the immune response against tumors.
Industry: The compound is used in the development of new pharmaceuticals targeting the IDO1 enzyme
Wirkmechanismus
Target of Action
Ido-IN-13 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting enzyme that metabolizes the essential amino acid, tryptophan, into downstream kynurenines . This enzyme plays a pivotal role in cancer immune escape .
Mode of Action
This compound, as an inhibitor, interacts with IDO1, preventing it from metabolizing tryptophan into kynurenines . This interaction disrupts the normal function of IDO1, leading to changes in the immune response within the tumor microenvironment .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine and its downstream metabolites . This disruption can lead to a reduction in immunosuppression, which is often associated with the progression of various cancers .
Result of Action
The inhibition of IDO1 by this compound can lead to significant molecular and cellular effects. Most notably, it can disrupt the immunosuppressive environment often found in tumors . By preventing the depletion of tryptophan and the accumulation of kynurenine, this compound can help to restore the immune system’s ability to recognize and eliminate tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors within the body. For instance, the presence of certain cytokines and other signaling molecules can upregulate the production of IDO1 Therefore, the efficacy and stability of this compound could potentially be affected by these factors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ido-IN-13 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole ring, which is a common structural motif in IDO1 inhibitors. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required standards for pharmaceutical applications. This involves stringent quality control measures and the use of advanced technologies to monitor the reaction progress .
Analyse Chemischer Reaktionen
Types of Reactions: Ido-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Vergleich Mit ähnlichen Verbindungen
INCB024360 (Epacadostat): Another potent IDO1 inhibitor with a different core structure.
NLG919: An imidazole-based IDO1 inhibitor.
PCC0208009: A tetrazole-based IDO1 inhibitor.
Comparison: Ido-IN-13 is unique in its structural composition and binding affinity to the IDO1 enzyme. Compared to other IDO1 inhibitors like INCB024360 and NLG919, this compound has shown higher potency and longer duration of action in preclinical studies. Its unique triazole structure contributes to its enhanced pharmacological activity and stability .
Eigenschaften
IUPAC Name |
5-[3-(2,3-difluorophenyl)imidazo[1,5-a]pyridin-8-yl]-N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F3N4O/c1-15-21(26(34)32-18-9-7-17(27)8-10-18)12-16(13-30-15)19-5-3-11-33-23(19)14-31-25(33)20-4-2-6-22(28)24(20)29/h2-14H,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPCHYYQRPOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CN3C2=CN=C3C4=C(C(=CC=C4)F)F)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B607653.png)

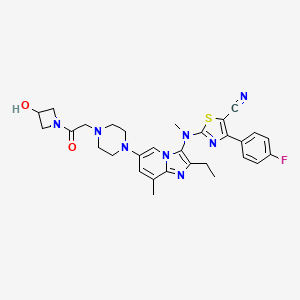

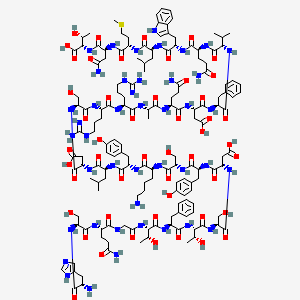
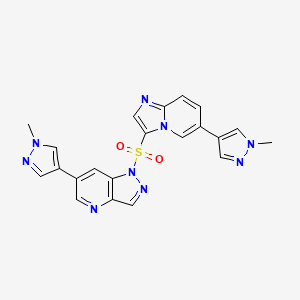
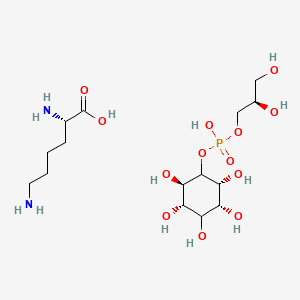
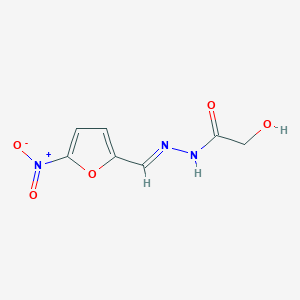
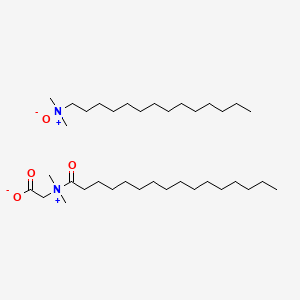
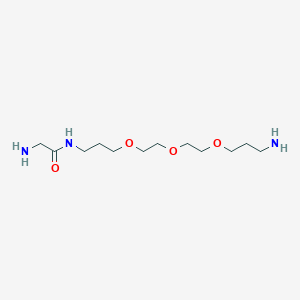
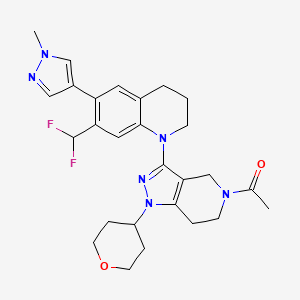
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
